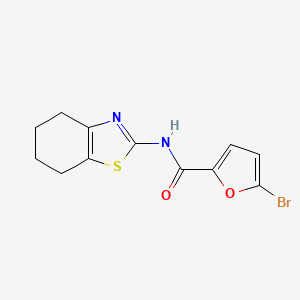
1-(3-biphenylyl)-5-butyl-4-glycoloyl-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1-(3-biphenylyl)-5-butyl-4-glycoloyl-2-piperazinone and related compounds involves complex organic reactions, including condensation, cyclization, and amination processes. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized through a condensation reaction between carbamimide and 3-fluorobenzoic acid, indicating the type of synthetic routes that might be involved in producing structurally similar compounds (Sanjeevarayappa et al., 2015). The synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate through a simple low-cost amination process further exemplifies the synthetic strategies employed (Liu Ya-hu, 2010).
Molecular Structure Analysis
The molecular structure of compounds within the same class as this compound often features complex arrangements, as evidenced by X-ray diffraction studies. The detailed structural characterization of such compounds is crucial for understanding their chemical behavior and interactions. For instance, the crystal structure analysis of a derivative, 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, reveals intricate molecular arrangements and intermolecular interactions, highlighting the importance of structural analysis in the study of such compounds (Zhang et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of this compound and related molecules encompasses a range of reactions, including acylation, amidation, and cyclization. These reactions are pivotal for modifying the compound's chemical structure to enhance its properties or for the synthesis of derivatives with specific functionalities. The synthesis of 1-alkyl(aralkyl)-4-acyl-2-piperazinones via selective acylation and cyclization reactions illustrates the type of chemical modifications that can be applied to this class of compounds (Tsizin et al., 1986).
Physical Properties Analysis
The physical properties of this compound, including solubility, melting point, and crystallinity, are crucial for its application in various scientific fields. The crystallization and polymorphism studies of related compounds provide insights into the factors affecting their physical properties and stability. For example, the study of polymorphic crystalline forms of a piperazinedione derivative demonstrates the impact of crystallization conditions on the physical properties of these compounds (Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, define the scope of application for this compound. Studies on related compounds, such as the synthesis and reactivity of piperazinones with organoboronic acids, shed light on the chemical behavior and potential reactions that these compounds can undergo (Petasis & Patel, 2000).
properties
IUPAC Name |
5-butyl-4-(2-hydroxyacetyl)-1-(3-phenylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-2-3-11-20-14-23(21(26)15-24(20)22(27)16-25)19-12-7-10-18(13-19)17-8-5-4-6-9-17/h4-10,12-13,20,25H,2-3,11,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFVCSZIUSQRFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CN(C(=O)CN1C(=O)CO)C2=CC=CC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(difluoromethoxy)benzyl]-1-(4-methoxyphenyl)-2-piperazinone](/img/structure/B5610903.png)
![2-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde thiosemicarbazone](/img/structure/B5610905.png)
![methyl 1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1H-pyrazole-3-carboxylate](/img/structure/B5610911.png)
![3-methyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5610919.png)
![2-chloro-5-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5610922.png)

![N-{[2-(2-pyrazinyl)-1,3-thiazol-4-yl]methyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5610934.png)
![N-[4-(cyanomethyl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5610943.png)
![2-(3,5-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5610950.png)
![methyl 3-{[(2-methoxybenzyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5610958.png)
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B5610961.png)
![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5610966.png)
